Product packaging for cCMP sodium salt(Cat. No.:CAS No. 54925-33-6)

cCMP sodium salt

Cat. No.: B1493832
CAS No.: 54925-33-6
M. Wt: 327.16 g/mol
InChI Key: RZAHVNCNTLFRHJ-IAIGYFSYSA-M
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Description

Historical Context and Discovery of cCMP as a Cyclic Nucleotide

The story of cCMP is one of early promise followed by decades of scientific skepticism. The idea that cyclic pyrimidine (B1678525) nucleotides like cCMP could act as second messengers was first proposed as early as the 1960s and 1970s. nih.gov These early hypotheses were based on the detection of phosphodiesterase (PDE) activities in mammalian tissues that could hydrolyze cCMP and reports of its effects on cell proliferation. nih.govnih.gov

However, the field languished for many years due to significant methodological challenges. nih.gov Early techniques for identifying and quantifying cCMP were often not sensitive or specific enough, leading to questionable results and an inability to reproduce initial findings. nih.govnih.gov The supposed identification of cCMP was sometimes based on methods that could not unequivocally determine its mass. nih.gov This lack of robust evidence led to the cCMP field being largely abandoned by the scientific community. nih.gov

Interest was renewed with the discovery that certain bacterial "adenylyl" cyclase toxins, such as CyaA from Bordetella pertussis and Edema Factor from Bacillus anthracis, could also synthesize cCMP. nih.govnih.gov The definitive turning point came with the development and application of highly sensitive and specific analytical methods, particularly high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.gov These techniques allowed for the unequivocal identification and quantification of cCMP in various mammalian cells and tissues, confirming its natural occurrence and paving the way for the detailed study of its functions. nih.govnih.gov More recently, the discovery of specific bacterial pyrimidine cyclase enzymes that synthesize cCMP in response to viral infections has provided a clear biological context for its production. nih.govweizmann.ac.il

Comparative Analysis of cCMP with Canonical Cyclic Nucleotides (cAMP, cGMP) in Signaling Paradigms

The signaling paradigms of cCMP are often understood by comparing them to the well-established roles of cAMP and cGMP. While all three are cyclic nucleotides, key differences in their structure, synthesis, and interaction with effector proteins lead to distinct biological roles. wikipedia.org

The primary structural difference lies in the nucleobase: cCMP is a pyrimidine nucleotide, whereas cAMP and cGMP are purine (B94841) nucleotides. biolog.de This fundamental difference influences which enzymes synthesize them and which downstream effector proteins they activate. While dedicated adenylyl and guanylyl cyclases are the primary sources of cAMP and cGMP, cCMP can be synthesized by more promiscuous enzymes, such as the soluble adenylyl cyclase (sAC) and certain bacterial cyclases. nih.govresearchgate.net Recently, dedicated pyrimidine cyclases (Pycsar) have been identified in bacteria. nih.govweizmann.ac.il

In terms of cellular concentration, cGMP levels are typically much lower than cAMP levels in non-stimulated cells. nih.gov Basal cCMP concentrations in many cell lines have been found to be in a similar range to those of cGMP. researchgate.netnih.gov

A crucial aspect of their signaling is the activation of protein kinases. cAMP and cGMP are the cognate activators for protein kinase A (PKA) and protein kinase G (PKG), respectively. nih.gov Research shows that cCMP can "cross-activate" both PKA and PKG, though generally with lower potency (requiring a higher concentration) than their respective canonical activators. nih.govplos.orgresearchgate.net For instance, cCMP can induce smooth muscle relaxation and inhibit platelet aggregation by activating PKG. plos.orgnih.gov It can also activate PKA regulatory subunits. nih.govnih.gov This cross-activation suggests that in certain cellular contexts, cCMP could modulate signaling pathways traditionally attributed to cAMP or cGMP. plos.org

FeaturecCMPcAMPcGMP
Nucleobase TypePyrimidinePurinePurine
Primary Effector Kinase(s)Cross-activates PKG and PKA plos.orgnih.govProtein Kinase A (PKA) nih.govProtein Kinase G (PKG) nih.gov
Relative Kinase Activation PotencyLower potency for PKA and PKG compared to canonical activators researchgate.netHigh potency for PKA nih.govHigh potency for PKG researchgate.net
Key Synthesizing EnzymesBacterial Pyrimidine Cyclases (Pycsar), promiscuous activity of sAC and sGC weizmann.ac.ilresearchgate.netresearchgate.netAdenylyl Cyclases (transmembrane and soluble) nephrojournal.comGuanylyl Cyclases (particulate and soluble) nephrojournal.com
Other Known EffectorsHyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels nih.govEPAC (Exchange protein directly activated by cAMP), HCN Channels nih.govCyclic Nucleotide-Gated (CNG) Channels, Phosphodiesterases (PDEs) wikipedia.org

Overview of cCMP's Emerging Significance in Cellular Regulation

Once overlooked, cCMP is now recognized as a significant signaling molecule with distinct roles in both prokaryotic and eukaryotic systems. Its biological functions are diverse, impacting bacterial immunity, cell death, and ion channel activity. nih.govbiolog.denih.gov

One of the most groundbreaking recent discoveries is the role of cCMP as a key second messenger in bacterial immunity. researchgate.net Certain bacteria, when infected by viruses (bacteriophages), activate a defense system called Pycsar (pyrimidine cyclase system for antiphage resistance). nih.govweizmann.ac.il This system involves enzymes that specifically synthesize cCMP and the related cyclic uridine (B1682114) monophosphate (cUMP). weizmann.ac.ilbiolog.de These cyclic pyrimidines then activate effector proteins that trigger an antiviral response, often leading to a form of programmed cell death (abortive infection) that prevents the phage from replicating and spreading. nih.govweizmann.ac.il

In mammalian cells, cCMP is emerging as a regulator of fundamental cellular processes, including apoptosis (programmed cell death). nih.gov Studies have shown that cCMP can induce apoptosis in specific cancer cell lines, such as S49 mouse lymphoma cells and human erythroleukemia (HEL) cells. nih.gov This process can occur through the intrinsic (mitochondrial) and endoplasmic reticulum stress pathways, highlighting a potential role for cCMP in controlling cell fate. nih.gov

Furthermore, cCMP has been identified as a novel regulator of ion channels, specifically the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. nih.gov These channels are crucial for controlling rhythmicity in the heart and brain. nih.gov cCMP can directly bind to and modulate the activity of HCN2 and HCN4 channels, acting as a partial agonist. nih.gov This finding establishes HCN channels as cellular receptors for cCMP and suggests that this cyclic nucleotide could play a role in fine-tuning cardiac and neuronal excitability. nih.gov The compound is also implicated in processes like cell growth and differentiation, although these functions are still under active investigation. ontosight.ainih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3NaO7P B1493832 cCMP sodium salt CAS No. 54925-33-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;1-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-4-aminopyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N3O7P.Na/c10-5-1-2-12(9(14)11-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAHVNCNTLFRHJ-IAIGYFSYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3NaO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3616-08-8 (Parent)
Record name Cytidine, cyclic 3',5'-(hydrogen phosphate), monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054925336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

327.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54925-33-6
Record name Cytidine, cyclic 3',5'-(hydrogen phosphate), monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054925336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cytidine, cyclic 3',5'-(hydrogen phosphate), monosodium salt
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Biosynthesis and Enzymatic Pathways of Ccmp Metabolism

De Novo Synthesis of cCMP: The Role of Cytidylyl Cyclase

The intracellular creation of cCMP is orchestrated by a specific class of enzymes known as cytidylyl cyclases. These enzymes catalyze the conversion of a precursor molecule into the cyclic nucleotide, a fundamental step in its function as a second messenger.

Identification and Characterization of Cytidylyl Cyclase Enzymes

Cytidylyl cyclase (EC 4.6.1.6) is the enzyme responsible for the synthesis of cCMP. researchgate.net Its systematic name is CTP diphosphate-lyase (cyclizing; 3',5'-cyclic-CMP-forming). researchgate.net While dedicated mammalian cytidylyl cyclases are still under active investigation, significant insights have been gained from studying bacterial toxins that exhibit this enzymatic activity. Notably, the edema factor (EF) from Bacillus anthracis and CyaA from Bordetella pertussis have been identified as potent adenylyl cyclases that also possess cytidylyl cyclase activity. researchgate.netacs.orgnih.gov These toxins have a broad substrate specificity, and their study has been instrumental in understanding the mechanics of cCMP formation. researchgate.netacs.org

In bacteria, a family of pyrimidine (B1678525) cyclase enzymes has been discovered that specifically synthesizes cCMP and cUMP (uridine 3',5'-cyclic monophosphate) in response to phage infection, highlighting a clear biological function for these cyclic pyrimidines in bacterial immunity. weizmann.ac.il Structural studies of these bacterial enzymes are beginning to unravel the molecular basis for their selectivity for pyrimidine substrates. weizmann.ac.il

Substrate Specificity and Precursors in cCMP Biosynthesis (e.g., Cytidine (B196190) 5'-Triphosphate)

The primary precursor for the de novo synthesis of cCMP is Cytidine 5'-triphosphate (CTP). researchgate.netacs.org Cytidylyl cyclase enzymes utilize CTP as a substrate, catalyzing an intramolecular reaction to form the 3',5'-phosphodiester bond characteristic of cyclic nucleotides, with the concomitant release of pyrophosphate. researchgate.net

Bacterial adenylyl cyclase toxins like EF and CyaA exhibit a broad substrate specificity, meaning they can utilize other nucleotide triphosphates besides ATP. researchgate.netplos.org However, their ability to convert CTP to cCMP is a key feature of their pathogenic mechanism. mdpi.com Studies on EF have shown that the efficiency of conversion decreases in the order of ATP > CTP > UTP > ITP, with the catalytic rate for cCMP formation being approximately 100-fold lower than that for cAMP. mdpi.com Despite this lower rate, the high enzymatic activity of these toxins can lead to significant intracellular accumulation of cCMP. mdpi.com

Mechanisms of Pyrimidine Cyclase Activity in Specific Organisms

The catalytic mechanism of pyrimidine cyclases, like other class III cyclases, involves the dimerization of two catalytic domains to form a shared active site. weizmann.ac.ilpnas.org This active site coordinates two divalent metal ions, typically Mg²⁺ or Mn²⁺, which are essential for catalysis. pnas.org One metal ion facilitates the deprotonation of the 3'-hydroxyl group of the ribose sugar, enabling its nucleophilic attack on the α-phosphate of the CTP substrate. The second metal ion helps to stabilize the triphosphate moiety and assists in the departure of the pyrophosphate leaving group. nih.gov

In bacterial systems such as Vibrio cholerae, a specific motif, (R/Q)xW, has been identified that controls the specificity for pyrimidine nucleotides. nih.gov Mutations in this motif can alter the enzyme's preference towards purine (B94841) nucleotides, demonstrating its critical role in substrate selection. nih.gov While the specifics of mammalian cytidylyl cyclases are still being elucidated, the fundamental two-metal-ion catalytic mechanism is expected to be conserved. genecards.org

Enzymatic Degradation and Homeostatic Regulation of cCMP Levels

The intracellular concentration of cCMP is tightly controlled, not only by its synthesis but also by its degradation. This crucial role is primarily carried out by a superfamily of enzymes known as cyclic nucleotide phosphodiesterases (PDEs).

Role of Cyclic Nucleotide Phosphodiesterases (PDEs) in cCMP Hydrolysis

Phosphodiesterases are a diverse group of enzymes that hydrolyze the phosphodiester bond in cyclic nucleotides, converting them into their corresponding 5'-monophosphate forms. researchgate.net While many PDEs are known to degrade cAMP and cGMP, the specific PDEs responsible for cCMP hydrolysis have been a subject of intense research.

Studies have identified that not all PDEs can efficiently break down cCMP. However, specific members of the PDE family have been shown to possess significant cCMP-hydrolyzing activity.

Detailed kinetic analyses have revealed that Phosphodiesterase 7A (PDE7A) is a key enzyme in the degradation of cCMP. researchgate.netnih.gov It is considered a high-speed, low-affinity PDE for cCMP. researchgate.netnih.gov

Besides the well-characterized PDE7A, research has pointed to the existence of other cCMP-degrading enzymes. A so-called "multifunctional cCMP PDE" has been isolated from various tissues, including pig and rat liver. researchgate.netnih.gov This enzyme displays different kinetic properties compared to PDE7A and can hydrolyze other cyclic nucleotides as well. researchgate.net However, its precise molecular identity remains to be conclusively determined. researchgate.net

Furthermore, while not its primary substrate, cCMP has been shown to act as an inhibitor of other PDEs, such as PDE9A, at higher concentrations. exlibrisgroup.com This suggests a complex interplay and cross-regulation between different cyclic nucleotide signaling pathways.

Table of Compounds

Compound NameAbbreviation
Cytidine 3',5'-cyclic monophosphatecCMP
Adenosine (B11128) 3',5'-cyclic monophosphatecAMP
Guanosine (B1672433) 3',5'-cyclic monophosphatecGMP
Uridine (B1682114) 3',5'-cyclic monophosphatecUMP
Inosine 3',5'-cyclic monophosphatecIMP
Cytidine 5'-triphosphateCTP
Adenosine 5'-triphosphateATP
Guanosine 5'-triphosphateGTP
Uridine 5'-triphosphateUTP
Inosine 5'-triphosphateITP
PhosphodiesterasePDE
Edema FactorEF
Cytidylyl cyclaseCC
Uridylyl cyclaseUC
Adenylyl cyclaseAC
Soluble guanylyl cyclasesGC
Particulate guanylyl cyclasepGC

Interactive Data Table: Kinetic Parameters of cCMP Degrading Phosphodiesterases

The following table summarizes the kinetic data for phosphodiesterases known to hydrolyze cCMP. Users can sort the data by enzyme or kinetic parameters to compare their efficiencies.

EnzymeSource Organism/SystemKM (µM)Vmax (nmol/min/mg)Reference
PDE7A1Recombinant Human135 ± 19745 ± 27 researchgate.netnih.gov
"cCMP-specific" PDERat Liver~6000>100-fold faster for 3',5'-cCMP vs other cNMPs researchgate.net
"Multifunctional cCMP PDE"Pig/Rat Liver100-300- researchgate.netnih.gov
Identification of cCMP-Specific PDE Isoforms (e.g., PDE7A)

The enzymatic degradation of cCMP is a critical pathway for terminating its signaling functions. While numerous phosphodiesterases (PDEs) regulate the canonical cyclic nucleotides cAMP and cGMP, the hydrolysis of cCMP appears to be more selective. nih.gov Research into the specificity of various recombinant PDE isoforms has identified Phosphodiesterase 7A (PDE7A) as a key enzyme in cCMP metabolism. nih.govresearchgate.net

Studies investigating the nucleoside 3',5'-cyclic monophosphate (cNMP) specificity of different recombinant PDEs found that PDE7A1 was the only enzyme tested that hydrolyzed significant quantities of cCMP. nih.gov This suggests a specialized role for PDE7A in the cCMP signaling pathway. researchgate.net Enzyme kinetic analyses with purified PDE7A1 have further elucidated the nature of this interaction, characterizing PDE7A as a high-speed, low-affinity enzyme for cCMP. nih.gov The maximal velocity (Vmax) for cCMP hydrolysis by PDE7A1 is approximately six times higher than its rate for cAMP degradation, indicating a substantial capacity for cCMP breakdown. nih.gov

Table 1: Enzymatic Kinetics of cCMP Hydrolysis by PDE7A1

Parameter Value Substrate
K_M_ 135 ± 19 µM cCMP
V_max_ 745 ± 27 nmol/(min·mg) cCMP

This table presents the kinetic parameters of purified GST-tagged truncated PDE7A1 for the hydrolysis of cCMP. Data sourced from a study using a highly-sensitive HPLC-MS/MS detection method. nih.gov

Older reports have described other cCMP-degrading activities in various tissues; however, the molecular identity of the enzymes responsible remains unclear. nih.govresearchgate.net These previously reported activities often showed high K_M_ and V_max_ values and a lack of sensitivity to common PDE inhibitors, suggesting they may not belong to the class I PDE family. nih.gov Therefore, PDE7A remains the only well-characterized "conventional" PDE known to hydrolyze cCMP. nih.govresearchgate.net

Involvement of Multidrug Resistance Associated Proteins (MRPs) in cCMP Transport and Clearance

In addition to enzymatic degradation, the transport of cCMP out of the cell is a crucial mechanism for regulating its intracellular levels. nih.gov This process is mediated by members of the ATP-binding cassette (ABC) transporter superfamily, specifically the Multidrug Resistance Associated Proteins (MRPs). nih.govebi.ac.uk These proteins function as ATP-dependent efflux pumps, actively transporting a wide range of molecules, including cyclic nucleotides, across cellular membranes. nih.govebi.ac.uk

Research has specifically implicated Multidrug Resistance-Associated Protein 5 (MRP5, also known as ABCC5) as a transporter for cCMP. nih.govnih.gov While both MRP4 and MRP5 are known to transport the canonical cyclic nucleotides cAMP and cGMP, studies show that only MRP5 exports cCMP. nih.govresearchgate.netresearchgate.net This indicates that the export from the cytosol into the extracellular space is an important inactivation mechanism for cCMP. nih.gov The transport of cCMP by MRP5 is characterized as a low-affinity, high-capacity system.

Table 2: MRP5-Mediated Efflux of cCMP

Transporter Substrate V_max_
MRP5 cCMP 12 pmol/min/mg protein

This table shows the maximal velocity of cCMP transport by MRP5, highlighting its role in cellular efflux. vulcanchem.com

The action of MRPs like MRP5 can be inhibited by substances such as probenecid. physiology.orguni-regensburg.de The identification of MRP5 as a cCMP transporter underscores the importance of cellular export as a mechanism for clearing this signaling molecule, complementing the enzymatic degradation by PDEs. nih.govnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
Cytidine 3',5'-cyclic monophosphate (cCMP)
Adenosine 3',5'-cyclic monophosphate (cAMP)
Guanosine 3',5'-cyclic monophosphate (cGMP)

Molecular Mechanisms and Cellular Interactions of Ccmp

Direct Molecular Interactions with Effector Proteins

The initial step in cCMP's signaling function is its direct interaction with specific effector proteins, which contain conserved domains for cyclic nucleotide binding.

Like the more extensively studied cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), cCMP exerts its effects by binding to proteins that possess a highly conserved cyclic nucleotide-binding domain (CNBD). researchgate.net This domain is a characteristic feature of all proteins that bind cyclic nucleotides, irrespective of their ultimate biological function. researchgate.net The binding of a cyclic nucleotide to the CNBD induces a conformational change in the protein, which in turn alters its activity. researchgate.net

Key proteins identified as targets for cCMP binding through their CNBDs include:

Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels : Specifically, cCMP has been shown to bind to the CNBD of HCN2 and HCN4 channels. ontosight.ai

Protein Kinase A (PKA) : The regulatory subunits of PKA, RIα and RIIα, have been identified as cCMP-binding proteins. plos.orgnih.gov

cGMP-dependent Protein Kinase (cGK) : cCMP has been found to bind to and activate cGKI and cGKII. plos.org

The binding of cCMP to CNBDs exhibits a degree of selectivity and varying affinities compared to other cyclic nucleotides. For instance, in the context of HCN channels, cCMP demonstrates clear isoform specificity. It modulates the activity of HCN2 and HCN4 channels but does not affect HCN1 and HCN3 channels. ontosight.ai

The affinity of cCMP for its binding sites is often lower than that of the canonical cyclic nucleotides. Research on HCN2 channels has determined the half-maximal effective concentration (EC₅₀) for cCMP to be approximately 30 μM, which is significantly higher than the 1 μM EC₅₀ for cAMP, indicating a lower affinity for cCMP. ontosight.ai Despite this, cCMP acts as a partial agonist for HCN channels. nih.gov

In the case of protein kinases, cCMP also demonstrates differential activation. Studies have shown that cCMP can activate PKA and cGKI, but with distinct activation constants (EC₅₀), Hill slopes, and maximal effects (Emax) compared to cAMP and cGMP. nih.gov There is also evidence for a synergistic effect, where cCMP can lower the EC₅₀ of cAMP for the activation of PKA. wikipedia.org

Table 1: Comparative Ligand Affinities (EC₅₀) for HCN2 Channel Activation

Cyclic Nucleotide EC₅₀ Value Reference
cCMP ~30 µM ontosight.ai
cAMP 1 µM ontosight.ai

The structural foundation for the interaction between cCMP and CNBDs lies in the conserved architecture of the binding domain. The CNBD typically consists of a beta-sandwich structure, which forms a pocket where the cyclic nucleotide binds. researchgate.net

Structural models of the HCN2 CNBD in complex with cCMP reveal specific interactions between the protein and the cyclic nucleotide. plos.org These interactions involve both hydrophobic and hydrogen bonding. The binding of cCMP within this pocket induces conformational changes that are critical for the modulation of the protein's function. researchgate.net For HCN channels, these changes facilitate channel opening. plos.org The specificity of cCMP for certain protein isoforms, such as the differential binding to HCN channel subtypes, arises from subtle differences in the amino acid residues within the binding pocket.

Ligand Selectivity and Affinities of cCMP for Binding Domains

Activation and Modulation of Downstream Signaling Cascades

The binding of cCMP to its effector proteins initiates a cascade of downstream signaling events, primarily through the regulation of protein kinase activity and subsequent phosphorylation.

cCMP has been shown to directly activate key signaling kinases, including Protein Kinase A (PKA) and cGMP-dependent Protein Kinase (cGK). plos.orgnih.gov The activation of PKA by cCMP involves the binding of cCMP to the regulatory subunits of the kinase, which leads to the dissociation of the catalytic subunits. plos.org These free catalytic subunits are then active and can phosphorylate target proteins. wikipedia.org

Similarly, cCMP can activate cGKI and cGKII. plos.org This activation is concentration-dependent. plos.org The ability of cCMP to activate these kinases suggests that it can function as a second messenger, participating in signaling pathways traditionally associated with cAMP and cGMP. plos.orgnih.gov

Table 2: Kinases Activated by cCMP and Their Activation Constants

Kinase Activation Constant (Kₐ) of cCMP Reference
cGKIα 26 ± 6 µM plos.org
cGKIβ 70 ± 5 µM plos.org
cAK (PKA) 71 ± 11 µM plos.org
cGKII 110 ± 8 µM plos.org

The activation of protein kinases by cCMP leads to the phosphorylation of downstream target proteins, thereby propagating the signal. ontosight.ai A notable example is the stimulation of Mitogen-Activated Protein Kinase (MAPK) phosphorylation by cCMP. plos.orgnih.gov This suggests that the MAPK signaling pathway can be regulated by cGMP-dependent protein kinases upon their activation by cCMP. plos.org

The process of phosphorylation involves the transfer of a phosphate (B84403) group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on a target protein, a reaction catalyzed by protein kinases. vaia.com This modification can alter the protein's enzymatic activity, localization, or interaction with other proteins. vaia.com The involvement of cCMP in activating kinases like PKA and cGK indicates its role in a wide array of cellular processes that are regulated by phosphorylation, such as gene expression, metabolism, and cell proliferation. plos.orgnih.gov For instance, the activation of PKA can lead to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein). doi.org

Cross-talk and Interplay with Other Second Messenger Systems

Cytidine (B196190) 3',5'-cyclic monophosphate (cCMP) is increasingly recognized for its role in cellular signaling, which involves significant cross-talk with the well-established cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) pathways. This interplay occurs primarily through the ability of cCMP to interact with and activate the primary effector proteins of the cAMP and cGMP systems, namely Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. researchgate.net

Research has demonstrated that cCMP can directly activate both PKA and PKG isoforms, although typically with lower potency and efficacy compared to their canonical activators. researchgate.net For instance, the half-maximal effective concentration (EC₅₀) values for cCMP to activate PKA are in the micromolar range (30-100 µM), which is within the range of measured cellular cCMP concentrations, suggesting a physiological relevance. researchgate.net Similarly, cCMP activates PKG Iα, and while it is a less potent activator than cGMP, the required concentrations are comparable to basal cCMP levels found in certain cells. researchgate.net

An intriguing aspect of this cross-talk is the synergistic interaction observed between cCMP and cAMP. Studies have shown that the presence of cCMP can lower the concentration of cAMP required for the activation of PKA. researchgate.net This suggests that cCMP can sensitize the PKA pathway to its primary activator, cAMP, highlighting a cooperative role in signal transduction. In contrast to the purine-based cyclic nucleotides cAMP and cGMP which can have inhibitory effects on certain enzymes, pyrimidine-based cyclic nucleotides like cCMP and cUMP have been observed to have stimulatory effects on some target proteins, such as the AphA phosphatase in Haemophilus influenzae. microbialcell.com This differential action underscores the complexity of cyclic nucleotide signaling and the distinct roles pyrimidine-based messengers can play. microbialcell.com

The interaction is not limited to kinases. Phosphodiesterases (PDEs), the enzymes responsible for degrading cyclic nucleotides, also play a role in the interplay. Different PDE families exhibit varying specificities for cyclic nucleotides. For example, PDE7A is known to hydrolyze cCMP, which helps regulate its intracellular levels and, consequently, its interaction with other signaling pathways. researchgate.net The ability of cGMP to modulate cAMP levels by affecting the activity of dual-substrate PDEs like PDE2 and PDE3 is a well-known example of cross-talk that could potentially be influenced by cCMP concentrations. mdpi.com

Effector ProteinCanonical ActivatorcCMP InteractionEC₅₀ for cCMP ActivationReference
Protein Kinase A (PKA)cAMPDirect Activation30-100 µM researchgate.net
Protein Kinase G (PKG) IαcGMPDirect ActivationSimilar to basal cCMP levels researchgate.net
AphA PhosphataseN/AStimulationConcentration-dependent microbialcell.com

Cellular Responses and Transcriptional Regulation Mediated by cCMP

The signaling cascades initiated by cCMP culminate in a variety of cellular responses, significantly impacting transcriptional landscapes. The regulation of gene expression is a fundamental process by which cells adapt to internal and external stimuli. wikipedia.org cCMP contributes to this regulation by activating protein kinases like PKA and PKG, which in turn phosphorylate a host of downstream targets, including transcription factors. researchgate.netresearchgate.net These transcription factors can then bind to specific DNA sequences in the promoter or enhancer regions of genes, modulating the rate of transcription. wikipedia.org

Influence on Gene Expression Profiles

Emerging evidence indicates that cCMP, as part of the broader family of cyclic nucleotide monophosphates (cNMPs), participates in the regulation of gene transcription related to diverse cellular functions. researchgate.net While comprehensive transcriptomic analyses focused solely on cCMP in mammalian cells are still developing, studies in bacterial systems provide significant insights.

In Escherichia coli, transcriptomic profiling of cells with reduced levels of 2',3'-cNMPs (which include cCMP) revealed differential expression of genes involved in several key cellular processes. asm.org These findings suggest that fluctuating levels of cNMPs act as signals to modulate gene expression in response to cellular conditions, such as stress. asm.org

Table of Gene Categories Modulated by 2',3'-cNMPs in E. coli

Cellular Process Effect of Reduced cNMP Levels Implied Role of cNMPs Reference
Biofilm Formation Altered Regulation of cell adhesion and community behavior asm.org
Stress Response Altered Mediation of adaptation to environmental challenges asm.org

In eukaryotes, the activation of PKA and PKG by cCMP provides a direct link to the regulation of gene expression. researchgate.net Activated PKA, for example, phosphorylates the cAMP response element-binding protein (CREB), a well-known transcription factor that governs genes involved in metabolism, cell survival, and proliferation. The ability of cCMP to influence these kinases suggests its participation in these broader gene expression programs. researchgate.net

Modulation of Protein Synthesis and Degradation Pathways

Cellular protein levels are maintained by a dynamic equilibrium between protein synthesis and degradation, processes that are tightly regulated by intracellular signaling pathways. ki.se While direct binding of cCMP to components of the translation or degradation machinery has not been extensively documented, its role as a second messenger implies an indirect modulatory influence through the activation of signaling cascades.

Protein Synthesis: The control of protein synthesis, or translation, is a critical point of convergence for many signaling pathways that are often dysregulated in disease. embopress.org Key signaling molecules, such as kinases activated by second messengers, can phosphorylate translational machinery components, including initiation factors (e.g., eIFs) and elongation factors (e.g., eEF2), thereby altering global or specific mRNA translation rates. nih.gov Given that cCMP activates PKA and PKG, it is plausible that cCMP signaling can influence protein synthesis by modulating the activity of these kinases, which are known to intersect with pathways controlling translation. researchgate.net

Protein Degradation: The primary route for controlled protein degradation in eukaryotic cells is the ubiquitin-proteasome system (UPP). mdpi.com This pathway involves the tagging of substrate proteins with ubiquitin molecules, marking them for degradation by the proteasome. nih.gov The activity of the UPP is heavily regulated by post-translational modifications, including phosphorylation, which can be controlled by signaling pathways. mdpi.com Aberrant signaling can lead to dysregulated degradation of key cellular proteins, such as tumor suppressors and cell cycle regulators. mdpi.comnih.gov By activating protein kinases, cCMP can participate in the signaling networks that phosphorylate E3 ubiquitin ligases or their substrates, thereby modulating protein stability and turnover. researchgate.netmdpi.com Another major degradation pathway is autophagy, which is also subject to regulation by cellular signaling networks. bmbreports.org

Biological Roles and Physiological Significance of Ccmp

cCMP in Eukaryotic Cellular Processes (Mechanistic Studies)

Regulation of Cell Proliferation, Differentiation, and Apoptosis

The balance between cell proliferation, differentiation, and programmed cell death (apoptosis) is fundamental for tissue homeostasis in multicellular organisms. wikipedia.orgfrontiersin.org Dysregulation of these processes can lead to various diseases. While cAMP and cGMP are established regulators, recent evidence highlights a significant role for cCMP, particularly in inducing apoptosis.

Research has shown that cCMP can trigger apoptosis through different signaling pathways depending on the cell type. In S49 mouse lymphoma cells, cCMP was found to induce apoptosis that is independent of Protein Kinase A (PKA), acting via the intrinsic (mitochondrial) and endoplasmic reticulum (ER) stress pathways. nih.gov Furthermore, both cCMP and its counterpart, cyclic uridine (B1682114) monophosphate (cUMP), have been demonstrated to induce apoptosis in human erythroleukemia (HEL) cells through the intrinsic pathway. nih.gov However, it is noteworthy that in human K-562 cells, which are known for their multidrug resistance, neither cCMP nor cUMP had any apoptotic effect. nih.gov This suggests that the apoptotic function of cCMP is cell-type specific and dependent on the cellular context.

Table 1: Effects of cCMP on Apoptosis in Different Eukaryotic Cell Lines

Cell LineOrganismEffect of cCMPApoptotic Pathway(s) InvolvedCitation
S49Mouse (Lymphoma)Induces apoptosisIntrinsic and ER-Stress Pathways (PKA-independent) nih.gov
HELHuman (Erythroleukemia)Induces apoptosisIntrinsic Pathway nih.gov
K-562Human (Myelogenous Leukemia)No effectNot applicable nih.gov

Neurobiological Roles: Neurotransmission and Neuroprotection Mechanisms

The nervous system relies on complex signaling networks, where neurotransmitters and second messengers orchestrate communication between neurons. There is growing evidence that cCMP is involved in critical neurobiological functions, including neurotransmission and neuroprotection. umk.pl

Studies suggest that cCMP, along with other cyclic nucleotides, regulates the transcription of genes involved in neurotransmitter functions. mdpi.com In the brain, high levels of cCMP have been detected in astrocytes, which are crucial for supporting neuronal function. frontiersin.org Research on naked mole rats, known for their remarkable resistance to oxygen deprivation, revealed that cCMP levels are significantly elevated in brain tissue during anoxia. This suggests a potential cooperative role for cCMP in astrocyte-neuron metabolic communication and neuroprotection under hypoxic conditions. nih.gov Furthermore, some studies propose that cCMP may be involved in modulating synaptic plasticity. For instance, the neuroprotective effects of the antiepileptic drug zonisamide (B549257) have been linked to its ability to modulate the nitric oxide (NO)/cGMP pathway, with potential involvement of cCMP, thereby reducing pathological synaptic plasticity. wikipedia.org

Mechanistic Insights into Cardiovascular System Regulation (e.g., Vascular Smooth Muscle Tone)

The regulation of vascular tone, the degree of constriction of a blood vessel, is critical for maintaining blood pressure and controlling blood flow. frontiersin.org This process is largely managed by vascular smooth muscle cells (VSMCs). While the role of cGMP in promoting vasodilation (relaxation of VSMCs) is well-established frontiersin.orgnih.gov, studies now suggest that cCMP also contributes to cardiovascular regulation.

Modulation of Ion Fluxes and Homeostasis in Plants

Ion homeostasis is a vital process for plant growth, development, and adaptation to environmental stress. frontiersin.org It involves the tightly regulated transport of ions across cellular membranes. Cyclic nucleotides, particularly cAMP and cGMP, are recognized as key signaling molecules in plants that modulate ion fluxes by interacting with targets like cyclic nucleotide-gated channels (CNGCs). nih.govumk.plnih.govcuni.cz

The presence of cCMP has been confirmed in plants such as Arabidopsis thaliana. However, its specific role in modulating ion fluxes and homeostasis is not yet well understood and remains an area of active investigation. While direct evidence is scarce, the established function of other cyclic nucleotides in plant ion transport provides a framework for potential mechanisms. nih.govcuni.cz For example, cGMP is known to modulate the activity of proton pumps and non-selective ion channels, thereby affecting the uptake of essential cations like potassium (K+) and the management of toxic ions like sodium (Na+). umk.plnih.gov It is speculated that cCMP, possibly generated by plant nucleotidyl cyclases, might participate in similar signaling pathways, contributing to the fine-tuning of ion transport and cellular homeostasis in response to various stimuli. frontiersin.org

cCMP in Prokaryotic and Microbial Systems

Role as a Nucleotide Second Messenger in Bacterial Immunity (e.g., Anti-phage Defense)

While the biological functions of cCMP in eukaryotes are still being fully elucidated, its role in prokaryotes has been defined with remarkable clarity. In bacteria, cCMP acts as a crucial second messenger in a sophisticated immune system that defends against bacteriophages (viruses that infect bacteria). umk.plfrontiersin.org

This defense mechanism is known as the Pyrimidine (B1678525) Cyclase System for Antiphage Resistance (Pycsar). umk.pl Upon phage infection, a family of bacterial enzymes called pyrimidine cyclases (PycC) are activated. frontiersin.org These enzymes specifically synthesize cCMP and cUMP. umk.plfrontiersin.org The production of these cyclic pyrimidines is triggered by a molecular cue that appears late in the viral replication cycle.

Once synthesized, cCMP and cUMP act as signaling molecules that activate downstream effector proteins. frontiersin.org These effectors then execute an anti-phage response, often through a process called abortive infection. This involves inducing cell death by, for example, impairing the cell membrane or depleting cellular NAD+. frontiersin.org This self-destructive mechanism prevents the completion of the phage replication cycle, thereby protecting the bacterial population from the spread of the virus. frontiersin.org The specificity of the Pycsar system for pyrimidine-based signals like cCMP insulates it from the host's primary cAMP/cGMP signaling pathways, dedicating it to immune defense.

Table 2: The Pycsar Anti-Phage Defense System

ComponentFunctionCitation
Pyrimidine Cyclase (PycC)Synthesizes cCMP and cUMP in response to phage infection. umk.plfrontiersin.org
cCMP/cUMPAct as second messengers to signal the presence of a phage. frontiersin.org
Effector ProteinsActivated by cCMP/cUMP; induce abortive infection to halt phage propagation. frontiersin.org

Modulation of Bacterial Motility and Biofilm Formation

While the role of other cyclic nucleotides, such as cyclic di-GMP (c-di-GMP) and cyclic AMP (cAMP), in regulating bacterial motility and biofilm formation is well-established, the specific functions of cytidine (B196190) 3',5'-cyclic monophosphate (cCMP) in these processes are an emerging area of research. frontiersin.orgptbioch.edu.pl Evidence suggests that cyclic pyrimidine mononucleotides, including cCMP, can influence these complex bacterial behaviors, often in a species-specific manner.

Research on noncanonical 2',3'-cyclic nucleotide monophosphates (2',3'-cNMPs), a class of molecules that includes a form of cCMP, has provided initial insights. Studies in Escherichia coli and Salmonella enterica have shown that the levels of 2',3'-cNMPs can affect bacterial phenotypes such as biofilm formation and motility. nih.gov The development of cell-permeable analogs of these cyclic nucleotides and specific phosphodiesterases has enabled researchers to probe their regulatory networks. These investigations have identified that 2',3'-cNMPs can modulate the expression of genes associated with flagellar motility and biofilm development. asm.org For instance, in E. coli, the expression of a 2',3'-cyclic nucleotide phosphodiesterase led to altered mRNA levels of flagellar-associated genes, including fliR and fliE, which are involved in flagellar export and the assembly of the basal body. asm.org

It is important to note that motility and biofilm formation are often inversely regulated. nih.gov For example, high intracellular levels of the second messenger c-di-GMP typically promote a sessile, biofilm-forming lifestyle while suppressing motility. frontiersin.orgnih.gov While direct evidence for cCMP acting as the primary regulator in a similar global switch is still being gathered, the findings from studies on 2',3'-cNMPs suggest a potential role for cCMP in these regulatory circuits. nih.gov Further research is needed to elucidate the specific cCMP-binding effector proteins and the precise molecular mechanisms that govern the modulation of motility and biofilm formation in different bacterial species.

Regulatory Functions in Microbial Metabolic Pathways

The role of cCMP as a signaling molecule extends to the regulation of fundamental microbial metabolic pathways, primarily in the context of anti-phage defense. The discovery of the Pycsar (pyrimidine cyclase system for antiphage resistance) system has been a significant breakthrough in understanding the function of cCMP. oup.com

Upon infection by a bacteriophage, specific bacterial pyrimidine cyclases are activated, leading to the synthesis of cCMP and the related cyclic uridine monophosphate (cUMP). researchgate.net These cyclic pyrimidines then act as second messengers to activate effector proteins that execute an antiviral response. nih.gov One of the key metabolic consequences of this activation is the depletion of cellular NAD+ (nicotinamide adenine (B156593) dinucleotide), an essential molecule in cellular metabolism. nih.govfrontiersin.org This NAD+ depletion is a form of abortive infection, where the infected bacterial cell essentially self-destructs to prevent the propagation of the phage to the wider bacterial population. nih.gov

Beyond this critical role in abortive infection, there are indications that cCMP may have broader effects on bacterial metabolism. For example, in Haemophilus influenzae, cCMP, along with cUMP, has been shown to stimulate the phosphatase activity of the periplasmic acid phosphatase AphA, in contrast to the inhibitory effects of cAMP and cGMP. microbialcell.com This suggests a complex interplay between different cyclic nucleotides in regulating nutrient uptake and metabolism. microbialcell.com

The table below summarizes the known and suggested regulatory roles of cCMP in microbial metabolic pathways.

Regulated Process Organism(s) Effect of cCMP Key Effector/System Reference
Anti-phage DefenseVarious bacteria and archaeaActivation of abortive infectionPycsar system oup.com
NAD+ MetabolismVarious bacteriaDepletion of cellular NAD+TIR-domain effectors nih.govfrontiersin.org
Phosphatase ActivityHaemophilus influenzaeStimulation of AphA phosphatase activityAphA microbialcell.com

Further research, including transcriptomic and metabolomic studies, will be crucial to fully uncover the extent of cCMP's regulatory functions in the intricate network of microbial metabolic pathways.

Analytical and Research Methodologies for Ccmp Studies

Advanced Detection and Quantification Techniques for cCMP in Biological Matrices

Accurately detecting and quantifying cCMP in complex biological samples such as cells, tissues, and bodily fluids is fundamental to understanding its physiological and pathological significance. nih.gov The inherent challenges include potential signal suppression from matrix effects and the typically low concentrations of the analyte. nih.gov

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the gold standard for the unequivocal identification and quantification of cCMP. nih.govd-nb.info This technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, allowing for the accurate determination of the mass of the intact cCMP molecule and its specific fragments. nih.govd-nb.info

The power of HPLC-MS/MS lies in its ability to distinguish cCMP from other structurally similar cyclic nucleotides and overcome the matrix effects inherent in complex biological samples. nih.govwikipedia.org This methodology has been successfully used to detect cCMP in various cultured cell types, organs, and human urine. nih.govd-nb.info The development of highly sensitive quantitative HPLC-MS/MS methods has been a critical step in re-evaluating the roles of cCMP. nih.gov For instance, researchers have developed specific HPLC-MS/MS protocols to analyze cNMPs in organ extracts and biological fluids, which is crucial for identifying and purifying cCMP-degrading enzymes. nih.gov These methods allow for the unequivocal identification of cyclic nucleotides and their degradation products in biological samples for the first time. nih.gov

Table 1: Key Features of HPLC-MS/MS for cCMP Analysis

Feature Description Reference
Specificity Unequivocal identification based on accurate mass determination of the parent molecule and its characteristic fragments. nih.govd-nb.info
Sensitivity Capable of detecting low concentrations of cCMP in complex biological matrices like cells, organs, and urine. nih.govnih.gov
Versatility Applicable to a wide range of biological samples and used to monitor both cNMP levels and enzyme activities. nih.govwikipedia.org
Challenge Matrix effects can cause signal suppression, requiring careful sample preparation and validation. nih.gov

Fluorescence-based assays offer a sensitive, continuous, and often high-throughput method for studying the activity of enzymes that synthesize or degrade cCMP. antibodiesinc.commdpi.com These assays typically involve a substrate that becomes fluorescent upon enzymatic action. sigmaaldrich.com

One approach involves using fluorescently labeled cCMP analogs, such as N'-methylanthraniloyl-cCMP (MANT-cCMP). plos.org The hydrolysis of these analogs by phosphodiesterases (PDEs) can be monitored by changes in fluorescence intensity. plos.org However, studies have shown that none of the tested human PDEs were capable of hydrolyzing MANT-cCMP, suggesting this particular analog may not be a suitable substrate for all cCMP-degrading enzymes and pointing to the existence of other elimination mechanisms for cCMP. plos.orgnih.gov

Another strategy is the scrambled RNase assay, where the isomerization of scrambled RNase to its active form is dependent on protein disulfide-isomerase (PDI). The reactivated RNase can then act on a substrate like cCMP, leading to an increase in absorbance that can be monitored. nih.gov While useful, this and other traditional assays can have long initial lag phases, making it difficult to determine true initial rates of enzymatic activity. nih.gov The development of novel fluorescent probes remains an important goal for creating more direct and sensitive assays for cCMP-related enzyme activity and for developing specific fluorescence sensors to visualize spatiotemporal cCMP patterns within cells. nih.govsci-hub.se

Before the widespread adoption of HPLC-MS, radiometric and immunological assays were the primary methods for cCMP detection. vulcanchem.com

Radiometric assays involve using radiolabeled precursors, such as [α-³²P]CTP, to track the synthesis of cCMP. acs.org This method was instrumental in early studies, for example, in demonstrating that certain bacterial adenylyl cyclase toxins also exhibit cytidylyl cyclase activity. d-nb.info However, a significant limitation is that these assays detect products based on radioactivity rather than definitive structural identification, which can lead to ambiguity. sci-hub.se

Immunological assays , such as radioimmunoassays (RIAs), were developed in the late 1970s. vulcanchem.comnih.gov These methods are based on the principle of competitive binding between an unlabeled antigen (cCMP from a sample) and a radioisotope-labeled antigen for a specific antibody. nih.gov While RIAs can be highly sensitive, their specificity can be compromised by the cross-reactivity of antibodies with other cyclic nucleotides, a significant methodological concern. sci-hub.se The development of these assays involved creating antibodies against cCMP by linking it to a carrier protein and synthesizing a radioactive tracer. vulcanchem.com

Fluorescence-Based Assays for Real-time Monitoring of cCMP-Related Enzymatic Activity

Biochemical and Biophysical Methods for Studying cCMP Interactions

Understanding how cCMP interacts with its protein targets is crucial for elucidating its signaling pathways. Various biochemical and biophysical techniques are employed to characterize these interactions in terms of kinetics and thermodynamics.

Enzyme kinetic assays are essential for determining the substrate specificity and efficiency of enzymes that metabolize cCMP, primarily phosphodiesterases (PDEs). researchgate.netresearcher.life These assays measure the rate of an enzyme-catalyzed reaction at different substrate concentrations to determine key kinetic parameters like the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). researcher.life

Studies have identified at least two types of cCMP-hydrolyzing PDEs: a "cCMP-specific" PDE with a very high Kₘ for cCMP (around 6-9 mM) and a "multifunctional" PDE that hydrolyzes various 2',3'- and 3',5'-cyclic nucleotides with a Kₘ for 3',5'-cCMP in the 100-300 µM range. nih.govresearchgate.net Kinetic data for these enzymes have been obtained using both conventional radiometric assays and mass spectrometry-based assays, with results showing close agreement between the methods. researchgate.net The use of mass spectrometry offers the additional advantage of simultaneously monitoring multiple substrates and products, providing deeper insights into substrate-enzyme interactions. researchgate.net

Table 2: Reported Kinetic Parameters for cCMP-Degrading Phosphodiesterases

Enzyme Type Source Kₘ for cCMP Other Substrates Reference
cCMP-specific PDE Rat Liver ~6-9 mM Preferential for 3',5'-cCMP nih.govresearchgate.net
Multifunctional PDE Pig Liver 100-300 µM 2',3'- & 3',5'-isomers of cUMP, cAMP, cGMP, cIMP nih.govresearchgate.net

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during biomolecular binding events. malvernpanalytical.comfrontiersin.org It provides a complete thermodynamic profile of an interaction in a single experiment, including the binding affinity (Kₐ or Kᴅ), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). malvernpanalytical.comnews-medical.net

ITC is becoming a preferred method for analyzing binding reactions because it is label-free and can be applied to a wide range of interactions, from high to low affinity. frontiersin.orgnews-medical.net The technique involves titrating a ligand (like cCMP) into a sample cell containing a macromolecule (such as a PDE or a protein kinase) and measuring the minute amounts of heat released or absorbed. malvernpanalytical.com This data allows for the precise calculation of the binding thermodynamics, which provides fundamental information about the molecular forces driving the interaction. news-medical.netresearchgate.net For example, ITC can be used to measure the binding of inhibitors to enzymes or to characterize the affinity of cCMP for its effector proteins, thereby helping to elucidate structure-function relationships. frontiersin.orgtainstruments.com

Spectroscopic Techniques for Analyzing cCMP-Protein Interactions

The interaction between cyclic cytidine (B196190) monophosphate (cCMP) and proteins is a critical area of study for understanding its potential role as a signaling molecule. Various spectroscopic techniques are employed to characterize these interactions, providing insights into binding affinity, conformational changes, and the specific residues involved. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying protein-ligand interactions at an atomic level. measurlabs.com It can be used to identify the binding of cCMP to a protein and to map the interaction surface. For instance, Saturation Transfer Difference (STD) NMR has been successfully used to demonstrate the binding of cCMP to radial spoke protein-2 (RSP2), a key component of flagella in Chlamydomonas reinhardtii. nih.gov This technique works by irradiating the ligand (cCMP) and observing the transfer of saturation to the protein, which only occurs if the ligand is bound. researchgate.net

In another study, NMR was used to quantify the fractional activation of the hyperpolarization-activated cyclic nucleotide-gated (HCN4) channel by cCMP. researchgate.net By analyzing the chemical shift perturbations of the protein's backbone amides upon cCMP binding, researchers determined that cCMP acts as a partial agonist, inducing a conformational state that is about half as active as that induced by cAMP. researchgate.net

X-ray Crystallography: This technique provides high-resolution, three-dimensional structures of molecules, including protein-ligand complexes. nih.govriken.jp By crystallizing a protein in the presence of cCMP, researchers can visualize the precise orientation of cCMP within the binding pocket and identify the specific amino acid residues that form hydrogen bonds and other interactions with the cyclic nucleotide. nih.gov This structural information is invaluable for understanding the basis of binding specificity and for designing molecules that could modulate this interaction. nih.govriken.jp Although specific crystal structures of a cCMP-protein complex were not detailed in the provided search results, the methodology is a standard and crucial approach in the field. nih.govlibretexts.orgresearchgate.net

Fluorescence Spectroscopy: Fluorescence-based assays are widely used to study protein-ligand binding due to their high sensitivity and the ability to monitor interactions in real-time. nih.govnih.govcreative-bioarray.com These methods can utilize the intrinsic fluorescence of tryptophan or tyrosine residues in the protein or employ fluorescently labeled ligands. nih.govhoriba.com Changes in fluorescence intensity, emission wavelength, or polarization upon cCMP binding can be used to determine binding constants (Kd). nih.govedinst.com

Fluorescence Resonance Energy Transfer (FRET) is a particularly useful technique for studying binding events. nih.govbmglabtech.com In a FRET-based assay, a donor fluorophore on the protein and an acceptor fluorophore on a competing ligand (or vice versa) are used. When the labeled ligand is bound to the protein, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. The addition of unlabeled cCMP would displace the labeled ligand, leading to a decrease in the FRET signal, which can be used to quantify the binding affinity of cCMP. nih.gov

Table 1: Comparison of Spectroscopic Techniques for cCMP-Protein Interaction Analysis

Technique Information Provided Advantages Limitations
NMR Spectroscopy Atomic-level binding site details, conformational changes, binding affinity. measurlabs.comresearchgate.netresearchgate.net Provides detailed structural and dynamic information in solution. wisc.edu Requires larger amounts of protein, can be time-consuming. wisc.edu
X-ray Crystallography High-resolution 3D structure of the cCMP-protein complex. nih.govriken.jp Provides a precise atomic picture of the interaction. nih.gov Requires protein crystallization, which can be challenging; provides a static picture. nih.gov

| Fluorescence Spectroscopy | Binding affinity (Kd), kinetics, conformational changes. nih.govnih.gov | High sensitivity, real-time measurements, can be used with small sample quantities. creative-bioarray.comedinst.com | May require labeling of the protein or ligand, which could potentially alter binding. nih.gov |

Computational Approaches in cCMP Research

Computational methods have become indispensable tools in modern drug discovery and molecular biology research, offering powerful ways to investigate and modulate biological systems. nih.govbeilstein-journals.orgnih.gov

Molecular Dynamics Simulations of cCMP-Protein Complexes

Molecular dynamics (MD) simulations provide a "computational microscope" to study the dynamic nature of biological macromolecules at an atomic level. nih.govmdpi.com These simulations can model the behavior of a cCMP-protein complex over time, revealing details about its stability, conformational changes, and the intricate network of interactions that govern binding. frontiersin.orgresearchgate.netnih.gov

By simulating the complex in a virtual aqueous environment, researchers can observe how the protein and cCMP move and adapt to each other. frontiersin.org This can help to:

Assess the stability of the binding pose: MD simulations can evaluate the stability of binding poses predicted by docking studies. mdpi.com

Identify key interactions: The simulations can highlight the most persistent and important hydrogen bonds and hydrophobic interactions between cCMP and the protein. mdpi.com

Understand conformational changes: Researchers can observe how the binding of cCMP might induce conformational changes in the protein, which could be linked to its activation or inhibition. mdpi.comdiva-portal.org

A study on the interaction of the SHAPE reagent NMIA with RNA analogs, including cCMP, utilized MD simulations to understand the binding process and its relationship to RNA flexibility. acs.org The simulations revealed that the flexibility of the RNA molecule is crucial for allowing the reagent to access the 2'-OH group. acs.org Such computational analyses provide insights that are often difficult to obtain through experimental methods alone. nih.gov

In Silico Screening for cCMP Modulators

In silico or virtual screening is a computational technique used to search large libraries of small molecules to identify those that are likely to bind to a specific biological target, such as a cCMP-binding protein. researchgate.netnih.govfrontiersin.org This approach significantly accelerates the initial stages of drug discovery by narrowing down the number of compounds that need to be tested experimentally. beilstein-journals.orgnih.gov

The process typically involves two main strategies:

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known (from X-ray crystallography or NMR, for example), molecular docking can be used. beilstein-journals.orgnih.gov Docking algorithms predict the preferred orientation of a ligand when bound to a protein to form a stable complex. beilstein-journals.org Large compound databases can be docked into the cCMP binding site, and the molecules are ranked based on a scoring function that estimates their binding affinity. beilstein-journals.orgnih.gov

Ligand-Based Virtual Screening (LBVS): If the structure of the target protein is unknown, but there are known molecules that bind to it (like cCMP itself), this information can be used to find other potential binders. nih.govnih.gov This approach relies on the principle that molecules with similar structures or properties are likely to have similar biological activities.

Virtual screening has been successfully applied to identify modulators for other cyclic nucleotide-related targets. For instance, a virtual screening campaign was used to discover novel inhibitors for the catalytic domain of human cyclic GMP-AMP synthase (cGAS). researchgate.net A similar approach could be employed to identify novel activators or inhibitors of cCMP-mediated signaling pathways. scispace.comresearchgate.net

Table 2: Overview of Computational Approaches in cCMP Research

Approach Description Application in cCMP Research
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules to study the dynamics of cCMP-protein complexes. nih.govfrontiersin.org Elucidating the stability of cCMP binding, identifying key amino acid interactions, and understanding conformational changes upon binding. mdpi.comdiva-portal.org

| In Silico Screening | Uses computer-based methods to discover new ligands for a target protein from large compound libraries. researchgate.netnih.gov | Identifying potential activators or inhibitors (modulators) of cCMP-binding proteins for therapeutic or research purposes. frontiersin.orgnih.gov |

Synthetic Analogues and Chemical Probes for Ccmp Research

The study of cytidine (B196190) 3',5'-cyclic monophosphate (cCMP) and its role in cellular processes has been significantly advanced by the development of synthetic analogues and chemical probes. These tools are designed to overcome the limitations of native cCMP, such as its low membrane permeability and susceptibility to enzymatic degradation, enabling researchers to investigate its biological pathways with greater precision.

Q & A

Q. How can researchers confirm the structural identity and purity of cCMP sodium salt in experimental settings?

To verify structural identity, employ analytical techniques such as high-performance liquid chromatography (HPLC) for purity assessment (≥95% is typical for research-grade compounds) and nuclear magnetic resonance (NMR) spectroscopy to confirm cyclic phosphate bonding and sodium ion coordination. Mass spectrometry (MS) can validate molecular weight (327.16 g/mol for C₉H₁₁N₃O₇PNa). Cross-referencing with CAS No. 15718-51-1 and Beilstein No. 4086446 ensures consistency with established databases .

Q. What are the recommended storage conditions and solubility protocols for this compound to maintain stability?

Store this compound at −20°C in lyophilized powder form to prevent hydrolysis of the cyclic phosphate group. For solubility, reconstitute in nuclease-free aqueous buffers (e.g., Tris-HCl or PBS) at neutral pH. Conduct pilot solubility tests using serial dilutions, and validate stability via UV-Vis spectroscopy (absorption peaks at 260–280 nm) over 24–72 hours to detect degradation .

Q. What methodologies are critical for quantifying this compound in biological matrices?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C/¹⁵N-cCMP) to correct for matrix effects. Optimize extraction protocols (e.g., methanol precipitation for proteins) and validate recovery rates (≥80%) using spiked samples. Calibration curves should span physiologically relevant concentrations (nM to µM ranges) .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s role in cyclic nucleotide signaling pathways?

Adopt a multidisciplinary approach :

  • Pharmacological modulation : Compare cCMP effects with cAMP/cGMP using kinase inhibitors (e.g., H89 for PKA) or phosphodiesterase blockers.
  • Cell-based assays : Measure second-messenger dynamics via FRET-based biosensors or ELISA.
  • Controls : Include sodium-free analogs (e.g., cCMP free acid) to isolate sodium’s role in solubility or binding. Replicate experiments across ≥3 biological replicates to account for cell-line variability .

Q. How can contradictory data on this compound’s bioactivity be systematically resolved?

Apply meta-analysis frameworks to reconcile discrepancies:

  • Data harmonization : Normalize units (e.g., µM vs. ng/mL) and adjust for batch effects.
  • Sensitivity analysis : Test if outcomes persist under varied conditions (pH, temperature).
  • Mechanistic modeling : Use computational tools (e.g., molecular docking) to predict binding affinities to putative targets like cyclic nucleotide-gated ion channels. Transparently report negative results and confounding variables (e.g., endotoxin contamination in cell cultures) .

Q. What advanced techniques validate this compound’s interaction with enzymatic targets (e.g., phosphodiesterases)?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) using immobilized enzymes.
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of cCMP-enzyme complexes to identify binding pockets. Cross-validate findings with enzymatic activity assays (e.g., colorimetric phosphate release) .

Methodological Best Practices

Q. How can researchers ensure reproducibility when studying this compound’s physicochemical properties?

  • Standardized protocols : Follow IUPAC guidelines for conductivity measurements (e.g., using saturated NaCl as a reference) and dynamic light scattering (DLS) for aggregation analysis.
  • FAIR data principles : Archive raw datasets (e.g., NMR spectra, chromatograms) in repositories like Zenodo with metadata on instrument settings and buffer compositions .

Q. What strategies mitigate batch-to-batch variability in this compound samples?

  • Supplier audits : Request certificates of analysis (CoA) detailing HPLC purity, endotoxin levels, and residual solvent profiles.
  • In-house QC : Perform orthogonal testing (e.g., ion chromatography for sodium content).
  • Stability monitoring : Use accelerated degradation studies (40°C/75% RH for 1–3 months) to predict shelf-life .

Data Management and Reporting

Q. How should researchers document this compound-related data to meet journal requirements?

  • Structured reporting : Adhere to CRediT taxonomy for author contributions and MIAME standards for omics data.
  • Supplementary materials : Include raw kinetic data, NMR peak assignments, and statistical code (e.g., R/Python scripts).
  • Ethical compliance : Disclose animal/human subject approvals (e.g., IACUC/IRB) if applicable .

Q. What tools facilitate interdisciplinary collaboration in this compound research?

  • Electronic lab notebooks (ELNs) : Use platforms like LabArchives for real-time data sharing.
  • Collaborative modeling : Leverage cloud-based tools (e.g., Schrödinger LiveDesign) for joint molecular dynamics simulations.
  • Version control : Track protocol revisions via Git repositories .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.